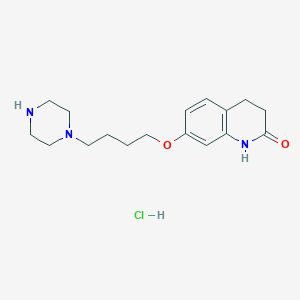
7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by the introduction of the piperazine moiety and the butoxy group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline derivatives with different pharmacological properties.
Scientific Research Applications
Chemistry: As a versatile intermediate in the synthesis of other bioactive compounds.
Biology: For its potential as a tool compound in studying biological processes and pathways.
Medicine: For its potential therapeutic applications, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: As a precursor for the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or ion channels, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one
- 7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one sulfate
- 7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one phosphate
Uniqueness
What sets 7-(4-piperazin-1-ylbutoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride apart from similar compounds is its specific chemical structure, which confers unique pharmacological properties. This compound’s ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C17H26ClN3O2 |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
7-(4-piperazin-1-ylbutoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c21-17-6-4-14-3-5-15(13-16(14)19-17)22-12-2-1-9-20-10-7-18-8-11-20;/h3,5,13,18H,1-2,4,6-12H2,(H,19,21);1H |
InChI Key |
GWOQBCCPVPJQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14807718.png)
![N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807722.png)
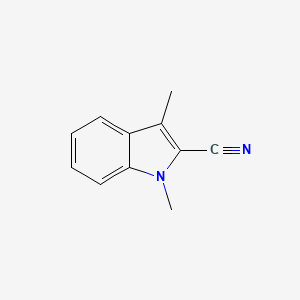
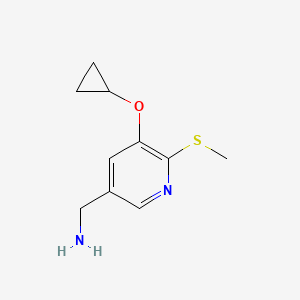
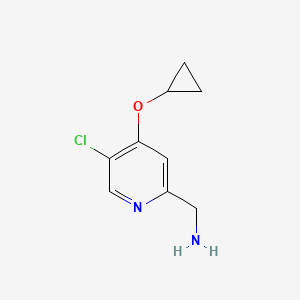
![2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14807757.png)
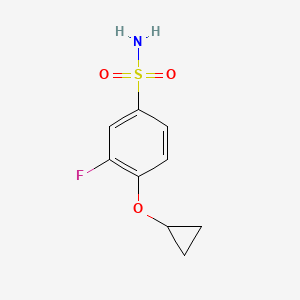
![[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14807771.png)
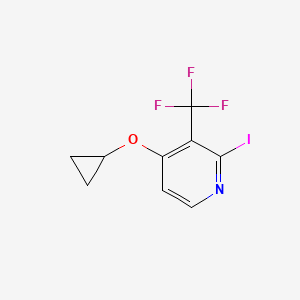
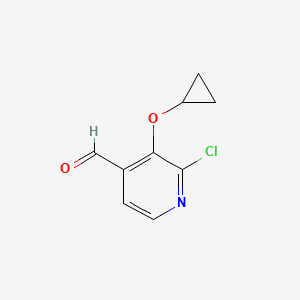
![N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B14807793.png)
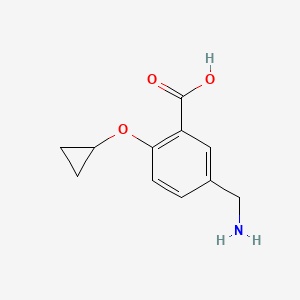
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14807806.png)
![methyl 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinecarboxylate](/img/structure/B14807810.png)
